molecular formula C20H21N5O4 B4673383 Methyl 2-[4,7,8-trimethyl-6-(2-methylphenyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate

Methyl 2-[4,7,8-trimethyl-6-(2-methylphenyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate

Cat. No.: B4673383
M. Wt: 395.4 g/mol
InChI Key: ONWHLTLSFYODFK-UHFFFAOYSA-N
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Description

Methyl 2-[4,7,8-trimethyl-6-(2-methylphenyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[4,7,8-trimethyl-6-(2-methylphenyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate typically involves multi-step organic reactions. The starting materials often include substituted purines and imidazoles, which undergo condensation reactions under controlled conditions. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters is crucial to achieve consistent quality and high yield. The purification of the final product may involve techniques such as crystallization, distillation, and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[4,7,8-trimethyl-6-(2-methylphenyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts such as palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 2-[4,7,8-trimethyl-6-(2-methylphenyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of Methyl 2-[4,7,8-trimethyl-6-(2-methylphenyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[4,7,8-trimethyl-6-(2-methylphenyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate is unique due to its specific combination of functional groups and its potential for diverse applications in various fields. Its structure allows for multiple types of chemical modifications, making it a versatile compound for research and industrial purposes.

Properties

IUPAC Name

methyl 2-[4,7,8-trimethyl-6-(2-methylphenyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O4/c1-11-8-6-7-9-14(11)24-12(2)13(3)25-16-17(21-19(24)25)22(4)20(28)23(18(16)27)10-15(26)29-5/h6-9H,10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONWHLTLSFYODFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=C(N3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-[4,7,8-trimethyl-6-(2-methylphenyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate
Reactant of Route 2
Reactant of Route 2
Methyl 2-[4,7,8-trimethyl-6-(2-methylphenyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate
Reactant of Route 3
Reactant of Route 3
Methyl 2-[4,7,8-trimethyl-6-(2-methylphenyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate
Reactant of Route 4
Reactant of Route 4
Methyl 2-[4,7,8-trimethyl-6-(2-methylphenyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate
Reactant of Route 5
Methyl 2-[4,7,8-trimethyl-6-(2-methylphenyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate
Reactant of Route 6
Reactant of Route 6
Methyl 2-[4,7,8-trimethyl-6-(2-methylphenyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate

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